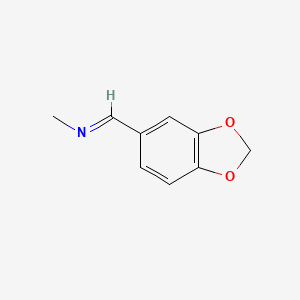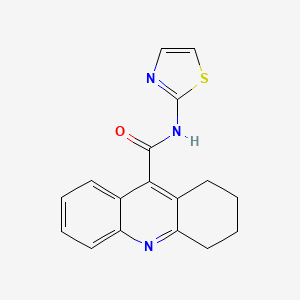
2-Cyano-3-(4-methoxyphenyl)-N-(1-phenylethyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyano-3-(4-methoxyphenyl)-N-(1-phenylethyl)acrylamide is an organic compound that belongs to the class of acrylamides It is characterized by the presence of a cyano group, a methoxyphenyl group, and a phenylethyl group attached to the acrylamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-(4-methoxyphenyl)-N-(1-phenylethyl)acrylamide typically involves the reaction of 4-methoxybenzaldehyde with malononitrile to form 2-cyano-3-(4-methoxyphenyl)acrylonitrile. This intermediate is then reacted with N-(1-phenylethyl)amine under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
2-Cyano-3-(4-methoxyphenyl)-N-(1-phenylethyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The methoxy group can be substituted with other functional groups such as halogens.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 2-hydroxy-3-(4-methoxyphenyl)-N-(1-phenylethyl)acrylamide.
Reduction: Formation of 2-amino-3-(4-methoxyphenyl)-N-(1-phenylethyl)acrylamide.
Substitution: Formation of 2-cyano-3-(4-halophenyl)-N-(1-phenylethyl)acrylamide.
科学的研究の応用
2-Cyano-3-(4-methoxyphenyl)-N-(1-phenylethyl)acrylamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-Cyano-3-(4-methoxyphenyl)-N-(1-phenylethyl)acrylamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The methoxyphenyl and phenylethyl groups can enhance the compound’s binding affinity to certain proteins or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-Cyano-3-(4-hydroxyphenyl)-N-(1-phenylethyl)acrylamide
- 2-Cyano-3-(4-chlorophenyl)-N-(1-phenylethyl)acrylamide
- 2-Cyano-3-(4-bromophenyl)-N-(1-phenylethyl)acrylamide
Uniqueness
2-Cyano-3-(4-methoxyphenyl)-N-(1-phenylethyl)acrylamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility in organic solvents and its ability to interact with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C19H18N2O2 |
|---|---|
分子量 |
306.4 g/mol |
IUPAC名 |
(E)-2-cyano-3-(4-methoxyphenyl)-N-(1-phenylethyl)prop-2-enamide |
InChI |
InChI=1S/C19H18N2O2/c1-14(16-6-4-3-5-7-16)21-19(22)17(13-20)12-15-8-10-18(23-2)11-9-15/h3-12,14H,1-2H3,(H,21,22)/b17-12+ |
InChIキー |
RKAJRNRVQUSERL-SFQUDFHCSA-N |
異性体SMILES |
CC(C1=CC=CC=C1)NC(=O)/C(=C/C2=CC=C(C=C2)OC)/C#N |
正規SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC=C(C=C2)OC)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(4-tert-butylphenyl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11961589.png)
![2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B11961592.png)
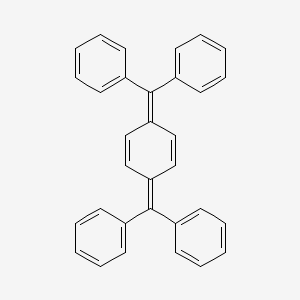

![(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11961610.png)
![N-(4-ethoxyphenyl)-2-{(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11961615.png)
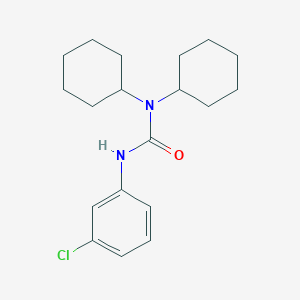
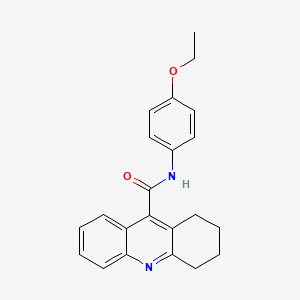
![7-Benzyl-8-[(2-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B11961637.png)
![N-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-4-phenylpiperazin-1-amine](/img/structure/B11961641.png)

